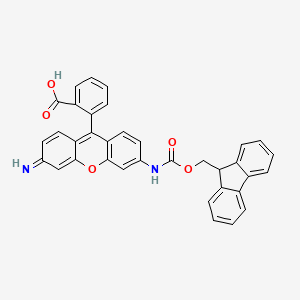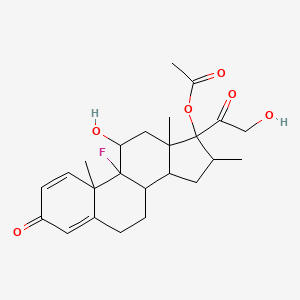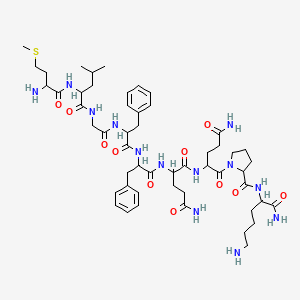
Silane, triethoxy(heptadecafluorooctyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethoxy(heptadecafluorooctyl)- is an organosilicon compound with the molecular formula C14H15F17O3Si and a molecular weight of 582.33 g/mol . This compound is characterized by its unique structure, which includes a silane core bonded to three ethoxy groups and a heptadecafluorooctyl chain. It is typically a colorless oil with a boiling point of approximately 238.7°C and a density of 1.429 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy(heptadecafluorooctyl)- typically involves the reaction of heptadecafluorooctyl iodide with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Silane, triethoxy(heptadecafluorooctyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, triethoxy(heptadecafluorooctyl)- undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The fluorinated chain can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of various substituted silanes.
Applications De Recherche Scientifique
Silane, triethoxy(heptadecafluorooctyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion properties.
Biology: Employed in the preparation of bio-compatible surfaces for cell culture and other biological applications.
Medicine: Utilized in the development of medical devices and coatings with enhanced biocompatibility and reduced friction.
Industry: Applied in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, triethoxy(heptadecafluorooctyl)- involves its ability to form strong bonds with various substrates through its silane groups. The ethoxy groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds with other silanol groups on the substrate surface. This results in the formation of a stable, covalently bonded layer that enhances the properties of the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: An organosilicon compound with similar silane and ethoxy groups but lacking the fluorinated chain.
Methoxy(heptadecafluorooctyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Silane, triethoxy(heptadecafluorooctyl)- is unique due to its combination of a silane core with a highly fluorinated chain, which imparts exceptional hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring surface modification and enhanced chemical resistance .
Propriétés
Numéro CAS |
96305-13-4 |
|---|---|
Formule moléculaire |
C14H15F17O3Si |
Poids moléculaire |
582.32 g/mol |
Nom IUPAC |
triethoxy(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)silane |
InChI |
InChI=1S/C14H15F17O3Si/c1-4-32-35(33-5-2,34-6-3)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h4-6H2,1-3H3 |
Clé InChI |
RNFSBWUZJHUNCA-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B15130074.png)
![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)








